

Physical and chemical properties of Mefrusided3

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Compound of Interest		
Compound Name:	Mefruside-d3	
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Mefruside-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Mefruside-d3**, a deuterated isotopologue of the diuretic Mefruside. This document is intended to serve as a comprehensive resource, detailing its core characteristics, relevant experimental methodologies, and its role in modern drug research and development.

Core Compound Properties

Mefruside-d3 is the stable isotope-labeled version of Mefruside, a sulfonamide diuretic used in the management of edema and hypertension. The incorporation of three deuterium atoms on the N-methyl group provides a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative studies. This substitution is not expected to significantly alter the compound's biological activity, making it an excellent tool for pharmacokinetic and metabolic profiling of Mefruside.

Physical and Chemical Data

The fundamental physical and chemical properties of **Mefruside-d3** are summarized below.



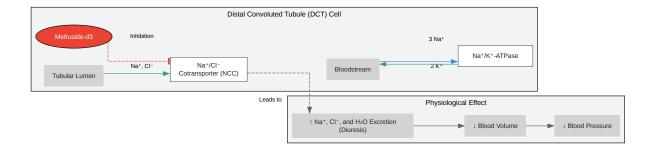
Property	Value	Citation(s)
IUPAC Name	4-chloro-N1-(methyl-d3)-N1- [(2-methyltetrahydrofuran-2- yl)methyl]benzene-1,3- disulfonamide	
Synonyms	4-Chloro-N1-methyl-N1- [(tetrahydro-2-methyl-2- furanyl)methyl]-1,3- benzenedisulfonamide-d3, Baycaron-d3	[1][2]
CAS Number	2468638-25-5	[3]
Molecular Formula	C13H16D3CIN2O5S2	[1][2][3][4]
Molecular Weight	385.90 g/mol	[1][2][4][5]
Appearance	White to Light Beige Solid	[1][2]
Purity	≥98%	[5]
Stability	Hygroscopic	[1][2]
Storage Conditions	2-8°C, Refrigerator, Under inert atmosphere	[2]
SMILES	[2H]C([2H]) ([2H])N(CC1(C)CCCO1)S(=O) (=O)c1ccc(Cl)c(S(N) (=O)=O)c1	[1]
InChI Key	SMNOERSLNYGGOU- BMSJAHLVSA-N	[1]

Mechanism of Action

Mefruside, the parent compound, exerts its diuretic effect primarily by acting on the kidneys. As a thiazide-like diuretic, its principal target is the Na⁺/Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells of the nephron.



By inhibiting the NCC, Mefruside blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6][7][8] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion (diuresis). The resulting reduction in extracellular fluid and plasma volume contributes to its antihypertensive effect.[6] Additionally, Mefruside has been reported to inhibit the synthesis of urea in the liver.[6][9]



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Mechanism of action of Mefruside at the distal convoluted tubule.

Experimental Protocols

The following sections detail generalized protocols relevant to the study of **Mefruside-d3**. These are intended as templates and should be optimized for specific experimental conditions.

Hypothetical Synthesis of Mefruside-d3

The synthesis of **Mefruside-d3** would likely follow the synthetic route of Mefruside, substituting a deuterated reagent at the appropriate step. A plausible final step involves the reaction of 4-chloro-3-sulfamoylbenzenesulfonyl chloride with N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine.

Foundational & Exploratory



Objective: To synthesize **Mefruside-d3** for use as an internal standard.

Materials:

- 4-chloro-3-sulfamoylbenzenesulfonyl chloride
- N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine
- Triethylamine (or other suitable base)
- Dichloromethane (DCM) or other aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Protocol:

- Dissolve N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of 4-chloro-3-sulfamoylbenzenesulfonyl chloride (1.1 eq) in anhydrous
 DCM to the reaction mixture dropwise.
- Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl
 acetate gradient to afford pure Mefruside-d3.
- Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Analysis in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of Mefruside in a plasma sample, using **Mefruside-d3** as an internal standard.

Objective: To determine the concentration of Mefruside in plasma samples from a pharmacokinetic study.

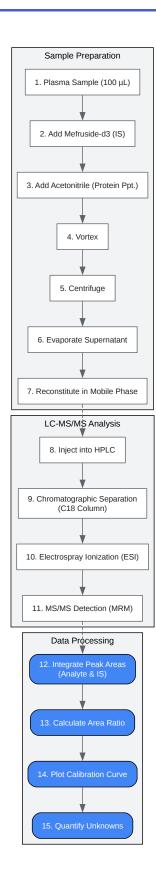
Protocol:

- Sample Preparation (Protein Precipitation):
 - To a 100 μL aliquot of plasma sample, add 20 μL of Mefruside-d3 internal standard (IS) working solution (e.g., at 500 ng/mL).
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - \circ Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
 - Inject 5-10 μL into the LC-MS/MS system.



- LC-MS/MS Conditions (Illustrative):
 - LC System: Agilent 1260 Infinity or equivalent.
 - Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
 - MS System: Agilent 6410B Triple Quadrupole or equivalent.
 - Ionization Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized).
 - Detection: Multiple Reaction Monitoring (MRM).
 - Mefruside Transition: Q1 m/z 383.0 → Q3 m/z [product ion] (to be determined).
 - Mefruside-d3 (IS) Transition: Q1 m/z 386.0 → Q3 m/z [corresponding product ion].
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (Mefruside/Mefruside-d3)
 against the concentration of Mefruside standards.
 - Determine the concentration of Mefruside in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Workflow for quantitative analysis of Mefruside using Mefruside-d3 as an internal standard.



In Vitro Na⁺/Cl⁻ Cotransporter (NCC) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of Mefruside on its target transporter using a cell-based radioactive iodide uptake assay, as iodide is a known substrate for NCC.

Objective: To determine the IC₅₀ value of Mefruside for the Na⁺/Cl⁻ cotransporter.

Materials:

- FRTL-5 or hNIS-HEK293T cells (stably expressing the transporter).
- Cell culture medium and supplements.
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
- Na¹²⁵I (carrier-free).
- · Non-radioactive Nal.
- Mefruside stock solution (in DMSO).
- 96-well cell culture plates.
- Scintillation counter.

Protocol:

- Cell Culture: Seed FRTL-5 cells in a 96-well plate and grow to confluence.
- Compound Preparation: Prepare serial dilutions of Mefruside in HBSS. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., hydrochlorothiazide).
- Assay Procedure:
 - Wash the cell monolayers twice with 200 μL of warm HBSS.
 - \circ Pre-incubate the cells for 15 minutes at 37°C with 100 μ L of the Mefruside serial dilutions or controls.



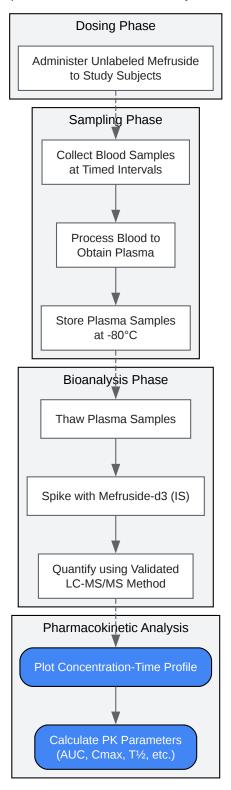
- o Initiate the uptake by adding 100 μL of HBSS containing Na¹²⁵I (final concentration ~0.02 μ Ci/mL) and 1.0 μ M non-radioactive NaI.
- Incubate for 40 minutes at 37°C.
- \circ Terminate the uptake by rapidly washing the cells three times with 200 μ L of ice-cold HBSS.
- Lyse the cells with 150 μL of 0.1 M NaOH.
- Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each Mefruside concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the Mefruside concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Research and Development

The primary application of **Mefruside-d3** is as an internal standard in bioanalytical methods to support preclinical and clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.



Comparative Pharmacokinetic Study Workflow



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